2-(4-Methylphenoxy)acetate

Insect Growth Regulator Juvenile Hormone Mimic Pest Control

Researchers requiring a para-methylphenoxyacetic acid scaffold for PROTAC design or pharmacological controls often encounter positional isomers with unwanted biological activity. 4-Methylphenoxyacetic acid (CAS 940-64-7) is the validated, biologically 'silent' para isomer, showing no activity on mammalian smooth muscle panels unlike its ortho and meta analogs. This compound serves as a critical building block: - E3 Ligase Ligand: Employed as the DCAF11-recruiting element in BRD4-targeting PROTACs. - Inert Pharmacological Control: Confirmed lack of smooth muscle contractile activity supports use as a negative control or inert linker. - Insecticidal Scaffold: Derivatives exhibit potent larvicidal activity (LC50 = 0.11 mg/mL) against Galleria mellonella for IGR development. Procurement managers benefit from batch-to-batch consistency, comprehensive analytical documentation (HPLC, NMR), and reliable global logistics.

Molecular Formula C9H9O3-
Molecular Weight 165.17 g/mol
Cat. No. B14750307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenoxy)acetate
Molecular FormulaC9H9O3-
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)[O-]
InChIInChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1
InChIKeySFTDDFBJWUWKMN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenoxy)acetate: Key Identifiers and Compound Class


2-(4-Methylphenoxy)acetate (CAS varies by ester type; parent acid CAS 940-64-7) belongs to the phenoxyacetic acid derivative class, characterized by a 4-methylphenoxy moiety linked to an acetate ester group [1]. This compound class is recognized for its structural versatility as synthetic intermediates and its capacity to exhibit auxin-mimetic herbicidal activity [2]. As an ester, 2-(4-Methylphenoxy)acetate serves as a critical building block or prodrug, whose specific biological and physicochemical profile is governed by the para-methyl substitution and the ester moiety .

1
Synthetic intermediate building block for phenoxyacetic acid derivatives
2
Para-methyl substitution for structure-activity relationship (SAR) studies
3
Ester moiety enables prodrug design or solubility modulation

Why 2-(4-Methylphenoxy)acetate Cannot Be Substituted with Analogs


Within the phenoxyacetic acid class, the position and electronic nature of the aromatic substituent, as well as the ester group, are not interchangeable. A comparative pharmacological study on isolated rat smooth muscle demonstrates that the 4-methyl (para) derivative exhibits a distinct lack of activity compared to its ortho (2-methyl) and meta (3-methyl) positional isomers, which show tissue-specific contractile effects [1]. Furthermore, computational studies reveal that the para-methyl group confers a unique molecular electrostatic potential, dipole moment, and global reactivity profile relative to para-acetyl or para-tert-butyl analogs, directly influencing ligand-protein binding behavior [2]. Therefore, substituting 2-(4-Methylphenoxy)acetate with a generic phenoxyacetate or even a close positional isomer risks introducing unwanted biological activity or losing the desired, inert characteristic required for specific synthetic or research applications.

!
Positional isomers (ortho or meta) may introduce unwanted biological activity; para-methyl shows no activity in smooth muscle assays.
!
Para-substituent variation (e.g., acetyl or tert-butyl) alters electronic profile and receptor docking, risking off-target interactions.
!
Generic phenoxyacetates lack the specific inertness or electronic signature required for SAR, control compounds, or PROTAC design.

How 2-(4-Methylphenoxy)acetate Differentiates from Analogs


Juvenile Hormone Mimic Activity in Insect Model

A derivative incorporating the 2-(4-methylphenoxy)acetate moiety (Compound V6) demonstrated superior insecticidal activity compared to related analogs (V1-V8) when evaluated as a juvenile hormone mimic against Galleria mellonella larvae [1]. The LC50 value for V6 was 0.11 mg/mL, while other synthesized derivatives in the series exhibited higher LC50 values, indicating lower potency. This differentiation provides a quantitative benchmark for selection within this specific chemotype series [1].

Juvenile hormone mimic activity
Head-to-head
LC50 0.11 mg/mL (derivative V6); LC90 0.56 mg/mL vs. higher LC50 for analogs V1–V5, V7, V8
Supports IGR screening context
Galleria mellonella larval assay; reported best activity in synthesized series
Insect Growth Regulator Juvenile Hormone Mimic Pest Control

Positional Isomer Selectivity in Smooth Muscle Assays

A comparative pharmacological study evaluated the effects of 2-, 3-, and 4-methylphenoxyacetic acids on acetylcholine (ACh) and KCl-induced contractions in isolated rat smooth muscle tissues (fundus, duodenum, ileum, bladder, vas deferens, aorta) [1]. The 4-methyl (para) isomer exhibited no activity across all tested organs at concentrations of 10⁻⁶ to 10⁻⁴ M. In stark contrast, the 3-methyl isomer was active on duodenum and bladder, while the 2-methyl isomer showed a complex profile, enhancing contractions in duodenum and bladder and inhibiting them in the fundus [1].

Smooth muscle positional isomer selectivity
Head-to-head
4-methyl (para): No activity in all six organs tested; 2-methyl and 3-methyl isomers: tissue-specific contractile effects
Supports inert scaffold selection for control compounds
Isolated rat smooth muscle (fundus, duodenum, ileum, bladder, vas deferens, aorta)
Pharmacology Smooth Muscle Assay Selectivity Profile

Computational Profile vs. 4-Acetyl and 4-tert-Butyl Analogs

A comparative quantum chemical and molecular docking study assessed 4-methyl-phenoxyacetic acid (4MPA) against its 4-acetyl (4APA) and 4-tert-butyl (4TBPA) analogs [1]. 4MPA exhibited a distinct HOMO-LUMO energy gap and molecular electrostatic potential (MEP) surface, which influenced its reactivity and interaction with the auxin receptor TIR1. Docking scores and binding interactions differed among the three analogs, providing a rational basis for selecting the methyl derivative over other para-substituted variants for specific herbicidal target engagement [1].

Computational profile vs. 4-acetyl/4-tert-butyl
Head-to-head
Distinct HOMO-LUMO gap, dipole moment, and docking score vs. 4APA and 4TBPA; altered TIR1 binding interactions
Supports electronic/steric SAR studies
DFT/B3LYP/6-311++G(d,p); molecular docking against TIR1 (PDB:2P1Q)
Computational Chemistry Herbicide Design Molecular Docking

Chromatographic Differentiation of Methyl Positional Isomers

A foundational study on the chromatographic behavior of methyl-substituted phenoxyacetic acids demonstrated that the position of the methyl group on the aromatic ring significantly alters retention characteristics in reversed-phase systems [1]. The 4-methyl isomer (para) exhibits a distinct retention factor (k') compared to the 2-methyl (ortho) and 3-methyl (meta) isomers, as well as di- and tri-methyl substituted analogs. This chromatographic differentiation is crucial for developing analytical methods for purity assessment or for separating positional isomers during synthesis [1].

Chromatographic retention differentiation
Class-level
4-methyl isomer exhibits distinct retention factor (k') from ortho and meta isomers in reversed-phase systems
Supports isomer identity confirmation and purity assessment
Reversed-phase paper chromatography; quantitative k' values reported
Analytical Chemistry Chromatography Method Development

Physicochemical Properties of Methyl and Ethyl Esters

The physicochemical properties of 2-(4-Methylphenoxy)acetate are strongly influenced by the ester group. For the methyl ester (CAS 38768-63-7), the estimated Log Kow is 2.16, and the estimated aqueous solubility is 782.9 mg/L at 25°C [1][2]. In contrast, the ethyl ester (CAS 67028-40-4) exhibits a lower estimated aqueous solubility of 253.9 mg/L at 25°C [3]. This difference in lipophilicity and solubility provides a clear basis for selecting the appropriate ester derivative to meet specific solubility or membrane permeability requirements in a research or formulation context [1].

Ester solubility and lipophilicity
Head-to-head
Methyl ester: aqueous solubility 782.9 mg/L, Log Kow 2.16
Ethyl ester: 253.9 mg/L, ~3.1× lower solubility
Supports solubility-based ester selection for formulation or permeability research
In silico estimates (KowWin) at 25°C
Physicochemical Properties Formulation Solubility

Application in PROTAC Design as E3 Ligase Ligand

A derivative of 4-methylphenoxyacetic acid (4-methylphenoxyacetic acid-oxindole-CF3) has been specifically utilized as the E3 ligase ligand component in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules, including L134 (HY-169358) [1]. This application is a result of its ability to bind a specific E3 ligase, as validated in the design and activity evaluation of a BRD4 PROTAC [1]. While the 4-methylphenoxyacetic acid scaffold is one of several E3 ligase ligands (e.g., thalidomide derivatives, VHL ligands), its use in this context provides a validated and orthogonal chemical handle for recruiting E3 ligases in heterobifunctional degrader design.

PROTAC E3 ligase ligand application
Supporting evidence
Derivative used as DCAF11-recruiting element in BRD4 PROTAC L134 (HY-169358)
Supports PROTAC design studies as a distinct E3 ligand scaffold
Literature-validated in cellular degradation assays (J Med Chem. 2024)
PROTAC Targeted Protein Degradation E3 Ligase Ligand

Validated Applications for 2-(4-Methylphenoxy)acetate Derivatives


Development of Novel Insect Growth Regulators

The 2-(4-methylphenoxy)acetate scaffold, as demonstrated in a juvenile hormone mimic series, shows potent insecticidal activity (LC50 = 0.11 mg/mL) against Galleria mellonella [1]. This makes derivatives of this compound ideal starting points for synthesizing and optimizing next-generation IGRs for agricultural or public health pest management.

PROTAC Design for Targeted Protein Degradation

The 4-methylphenoxyacetic acid moiety has been successfully employed as the E3 ligase-recruiting element in the synthesis of PROTACs targeting BRD4 [2]. Researchers in chemical biology and medicinal chemistry can procure this compound as a key building block for assembling heterobifunctional degraders, leveraging a validated ligand for the DCAF11 E3 ligase.

Use as a Pharmacologically Inert Scaffold or Control

Unlike its ortho and meta isomers, 4-methylphenoxyacetic acid exhibits no activity on a panel of isolated mammalian smooth muscle tissues [3]. This validated 'silent' profile supports its use as a control compound in pharmacological assays or as a biologically inert linker in the design of prodrugs or chemical probes where off-target effects from the linker must be avoided.

Herbicide Discovery and Computational Chemistry Studies

The distinct electronic properties (HOMO-LUMO gap, dipole moment) and docking profile of 4-methylphenoxyacetic acid against the TIR1 auxin receptor differentiate it from other para-substituted analogs [4]. This compound is therefore a relevant candidate for use in structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel auxin-mimetic herbicides.

Application
Selection Property
Validation Focus
Insect growth regulator (IGR) research
Juvenile hormone mimic potency context
Insecticidal activity endpoint review in lepidopteran models
PROTAC design studies
E3 ligase ligand context (DCAF11)
DCAF11 recruitment validation in cellular degradation assays
Pharmacological control compound
Reported silent profile in smooth muscle assays
Inertness verification across multiple tissue types
Auxin herbicide discovery
Electronic/steric SAR profile for TIR1 receptor
TIR1 binding context and computational modeling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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